molecular formula C15H21BrN4O3S B12215178 Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide

Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide

Cat. No.: B12215178
M. Wt: 417.3 g/mol
InChI Key: JUZOKIQUIVGUMJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide typically involves multi-step reactions. The process begins with the formation of the imidazole and thiazole rings, followed by their fusion and subsequent functionalization . Common reagents include glyoxal, ammonia, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide involves its interaction with specific molecular targets and pathways. The imidazole and thiazole rings are known to interact with various enzymes and receptors, leading to a range of biological effects . These interactions can modulate cellular processes such as inflammation, cell proliferation, and apoptosis .

Properties

Molecular Formula

C15H21BrN4O3S

Molecular Weight

417.3 g/mol

IUPAC Name

ethyl 4-[3-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate;hydrobromide

InChI

InChI=1S/C15H20N4O3S.BrH/c1-3-22-11(20)6-4-5-10-13(12-9(2)17-14(21)18-12)19-8-7-16-15(19)23-10;/h3-8H2,1-2H3,(H2,17,18,21);1H

InChI Key

JUZOKIQUIVGUMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=C(N2CCN=C2S1)C3=C(NC(=O)N3)C.Br

Origin of Product

United States

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